Butaprost

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

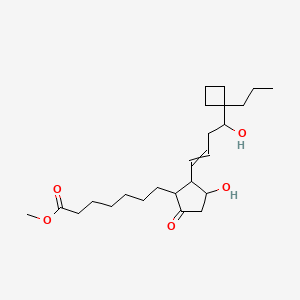

Butaprost is a selective prostaglandin E receptor (EP2) agonist . It has the molecular formula C24H40O5 . It is also known by other names such as ®-Butaprost, Bay q 4218, and TR-4979 .

Molecular Structure Analysis

Butaprost has a molecular weight of 408.6 g/mol . The IUPAC name for Butaprost is methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate . The InChI and SMILES strings provide a detailed description of the molecule’s structure .

Chemical Reactions Analysis

Butaprost has been studied for its effects on fibrosis. It has been found to attenuate TGF-β-induced fibronectin expression and Smad2 phosphorylation .

Physical And Chemical Properties Analysis

Butaprost has a molecular formula of C24H40O5 and a molecular weight of 408.57 g/mol . The elemental composition is approximately 70.55% Carbon, 9.87% Hydrogen, and 19.58% Oxygen .

Scientific Research Applications

Ophthalmology: Increasing Uveoscleral Outflow

Butaprost, a prostanoid EP2 receptor agonist, has been found to increase uveoscleral outflow in the Cynomolgus monkey . This effect was determined by fluorophotometry, constant-pressure perfusion method, and perfusion of FITC-labeled dextran through the anterior chamber . The increased uveoscleral outflow appears to lower intraocular pressure (IOP), making Butaprost a potential therapeutic agent for conditions like glaucoma .

Pulmonary Arterial Hypertension: Anti-Proliferative Effects

Butaprost has shown anti-proliferative effects in human pulmonary arterial smooth muscle cells (PASMCs) from patients with pulmonary arterial hypertension (PAH) . The EP2 receptor agonist caused a concentration-dependent reduction in cell proliferation, with significant effects seen at concentrations of 1 nM and higher . This suggests that Butaprost could be a potential therapeutic agent for treating PAH.

Renal Fibrosis: Inhibition of Renal Fibrosis

Research suggests that Butaprost, or other EP2 agonists, could be used for the inhibition of renal fibrosis . This application is still in the early stages of research and warrants further investigation .

Mechanism of Action

Target of Action

Butaprost primarily targets the E-Prostanoid 2 (EP2) receptor . The EP2 receptor is a G-protein-coupled receptor that plays a crucial role in various physiological and pathological events .

Mode of Action

Butaprost acts as an agonist to the EP2 receptor . This means it binds to the EP2 receptor and activates it, leading to a series of intracellular events. The activation of the EP2 receptor by Butaprost has been shown to inhibit mitochondrial fragmentation and the associated hyper-proliferation .

Biochemical Pathways

Upon activation of the EP2 receptor, Butaprost influences several biochemical pathways. It has been shown to inhibit the TGF-β/Smad2 signaling pathway , which plays a crucial role in fibrosis and other pathological conditions . Additionally, it has been found to increase cyclic AMP (cAMP) levels , which can have various downstream effects depending on the cellular context.

Result of Action

The activation of the EP2 receptor by Butaprost has several molecular and cellular effects. For instance, it has been shown to attenuate fibrosis by hampering TGF-β/Smad2 signaling . In the context of pulmonary arterial hypertension, Butaprost has been found to inhibit mitochondrial fragmentation and the associated hyper-proliferation . Moreover, it has been shown to reduce retinal vascular leakage, leucostasis, and endothelial cell apoptosis in certain models .

Safety and Hazards

properties

IUPAC Name |

methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O5/c1-3-14-24(15-9-16-24)22(27)12-8-11-19-18(20(25)17-21(19)26)10-6-4-5-7-13-23(28)29-2/h8,11,18-19,21-22,26-27H,3-7,9-10,12-17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRISENIKJUKIHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CCCCCCC(=O)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20860901 |

Source

|

| Record name | Methyl 11,16-dihydroxy-9-oxo-17-propyl-17,20-cycloprost-13-en-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BAY-q 4218;TR 4979 | |

CAS RN |

92999-97-8 |

Source

|

| Record name | Methyl 11,16-dihydroxy-9-oxo-17-propyl-17,20-cycloprost-13-en-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-2-(methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B592781.png)

![4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid](/img/structure/B592788.png)

![1(2H)-Naphthalenone, 3,4-dihydro-2-(3-methyl-2-buten-1-yl)-4-[(methylthio)methoxy]-, (2R,4S)-rel-](/img/structure/B592790.png)